molecular formula C15H18N2O3 B7023779 2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide

2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide

Cat. No.: B7023779
M. Wt: 274.31 g/mol
InChI Key: LOPVWUOSSSEPPQ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and a substituted acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,5-dioxopyrrolidin-3-yl acetic acid with 2-(3-methylphenyl)ethylamine under appropriate conditions to form the desired acetamide derivative. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant and antinociceptive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit central sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrrolidinone derivatives. Its combination of a pyrrolidinone ring and a substituted acetamide group makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-3-2-4-11(7-10)5-6-16-13(18)8-12-9-14(19)17-15(12)20/h2-4,7,12H,5-6,8-9H2,1H3,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPVWUOSSSEPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)CC2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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